Pinocembrin chalcone Pinocembrin chalcone Pinocembrin chalcone is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 2', 4' and 6' respectively. It has a role as a plant metabolite and an antifungal agent. It derives from a trans-chalcone.
Brand Name: Vulcanchem
CAS No.: 4197-97-1
VCID: VC20754344
InChI: InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H/b7-6+
SMILES: C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol

Pinocembrin chalcone

CAS No.: 4197-97-1

Cat. No.: VC20754344

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

Pinocembrin chalcone - 4197-97-1

CAS No. 4197-97-1
Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
IUPAC Name (E)-3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H/b7-6+
Standard InChI Key LOYXTWZXLWHMBX-VOTSOKGWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O
SMILES C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O
Appearance Yellow powder

Chemical Structure and Properties

Structural Characteristics

Pinocembrin chalcone possesses a distinctive molecular structure characterized by a trans-chalcone backbone with three hydroxyl groups positioned at 2', 4', and 6' positions . The compound features two aromatic rings connected by an α,β-unsaturated carbonyl system, creating the chalcone scaffold that is fundamental to its biological activities.

Physical and Chemical Properties

The comprehensive physical and chemical properties of pinocembrin chalcone are essential for understanding its behavior in biological systems and for developing effective formulations for pharmaceutical applications.

PropertyValueReference
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
CAS Number4197-97-1
IUPAC Name(E)-3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
AppearancePowder
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage RecommendationDesiccate at -20°C
SMILES NotationC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O
InChIKeyLOYXTWZXLWHMBX-VOTSOKGWSA-N

Structural Relationship to Other Flavonoids

Pinocembrin chalcone is functionally related to trans-chalcone and serves as the direct precursor to pinocembrin through an isomerization reaction . This relationship is significant in understanding the biosynthetic pathways of flavonoids in plants and their potential pharmaceutical applications. The conversion between pinocembrin chalcone and pinocembrin represents a critical step in flavonoid metabolism, which has implications for the development of flavonoid-based therapeutic agents .

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis

The biosynthesis of pinocembrin chalcone involves the chalcone synthase (CHS) enzyme, which catalyzes the condensation of cinnamoyl-CoA with three molecules of malonyl-CoA . This enzymatic reaction is a crucial step in the flavonoid biosynthetic pathway and determines the subsequent formation of various flavonoid compounds. Chalcone synthase demonstrates substrate flexibility, being able to utilize both p-coumaroyl-CoA and cinnamoyl-CoA, giving rise to naringenin chalcone or pinocembrin chalcone, respectively .

Metabolic Pathway Integration

Pinocembrin chalcone occupies a pivotal position in the flavonoid biosynthetic network, connecting primary metabolism with specialized secondary metabolite production in plants . The compound serves as a key intermediate in the pinobanksin biosynthesis pathway, which begins with the entry enzyme chalcone synthase and continues through a series of enzymatic transformations . Following its formation, pinocembrin chalcone can undergo spontaneous isomerization or enzyme-catalyzed conversion to pinocembrin, which is further metabolized to the flavanonol pinobanksin through the action of flavanone-3β-hydroxylase .

Bioengineering Approaches

Recent advances in metabolic engineering have enabled the production of pinocembrin chalcone in microbial hosts, particularly Escherichia coli . Researchers have designed artificial phenylpropanoid pathways by assembling multiple enzymes including phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI) in recombinant E. coli strains . These bioengineering approaches have shown promising results, with studies reporting significant improvements in pinocembrin production through optimization of gene expression and mutation of key enzymes .

Natural Sources

Plant Sources

Pinocembrin chalcone has been identified in various plant species, reflecting its widespread occurrence in nature as an important secondary metabolite . The compound has been reported in multiple plant families, demonstrating the evolutionary conservation of its biosynthetic pathway.

Plant SpeciesFamilyPart UsedReference
Populus yunnanensisSalicaceaeNot specified
Populus szechuanicaSalicaceaeNot specified
Helichrysum trilineatumAsteraceaeNot specified
Helichrysum gymnocomumAsteraceaeNot specified
Alpinia muticaZingiberaceaeNot specified
Litchi chinensisSapindaceaeNot specified
Lippia graveolensVerbenaceaeNot specified
Lippia origanoidesVerbenaceaeNot specified
Dalea elegansFabaceaeNot specified
Oxytropis falcateFabaceaeNot specified
Glycyrrhiza glabra L.FabaceaeNot specified
Sparattosperma leucanthumBignoniaceaeNot specified
Cleome droserifoliaCleomaceaeNot specified
Lychnophora markgraviiAsteraceaeNot specified

Extraction and Isolation

Pinocembrin chalcone is typically extracted from plant material using various chromatographic techniques . The isolation process generally involves initial extraction with organic solvents followed by purification steps using column chromatography, high-performance liquid chromatography (HPLC), or other separation methods . These procedures allow researchers to obtain pure pinocembrin chalcone for structural characterization and biological activity studies.

Biological Activities

Antimicrobial Properties

Pinocembrin chalcone demonstrates significant antimicrobial activity, functioning as both an antifungal and antibacterial agent . Research has shown that the compound can inhibit the growth of various microbial pathogens, suggesting its potential application in the development of novel antimicrobial therapeutics . The antimicrobial properties of pinocembrin chalcone are attributed to its unique chemical structure, particularly the presence of hydroxyl groups that can interact with microbial cellular components .

Enzyme Inhibitory Effects

One of the notable biological activities of pinocembrin chalcone is its ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis . This tyrosinase inhibitory activity suggests potential applications in dermatological treatments and cosmetic formulations targeting hyperpigmentation disorders . Additionally, pinocembrin chalcone shows antimutagenic effects, which are primarily attributed to its inhibitory action on specific enzymes involved in mutagenesis .

Anti-inflammatory and Antioxidant Activities

Research on related compounds such as pinocembrin indicates significant anti-inflammatory and antioxidant properties, which may extend to pinocembrin chalcone as well . These activities are particularly relevant for the development of therapeutic agents targeting inflammatory disorders and oxidative stress-related conditions . The compound has been shown to inhibit both enzymatic and non-enzymatic lipid peroxidation, demonstrating its potential as an antioxidant agent .

Research Findings and Applications

Recent Advancements

Recent research has focused on optimizing the biosynthetic production of pinocembrin chalcone and its derivatives in microbial systems . A notable study demonstrated that the S165M mutant of chalcone synthase could efficiently improve pinocembrin production in engineered E. coli, increasing the product titer significantly . This research represents an important advancement in the sustainable production of pinocembrin chalcone and related flavonoids for pharmaceutical applications.

Agricultural Applications

Beyond pharmaceutical applications, pinocembrin chalcone has potential uses in agriculture as a natural fungicide and antibacterial agent . The compound's plant origin and biodegradability make it an attractive candidate for developing environmentally friendly crop protection agents . Further research is needed to evaluate the efficacy and safety of pinocembrin chalcone in agricultural settings.

Methods of Production

Chemical Synthesis

Chemical synthesis represents one approach to producing pinocembrin chalcone, typically involving the Claisen-Schmidt condensation reaction between appropriately substituted benzaldehydes and acetophenones . While chemical synthesis offers certain advantages in terms of scalability and control, it often involves the use of harsh reagents and multiple protection/deprotection steps due to the presence of multiple hydroxyl groups in the target molecule.

Biotechnological Production

Biotechnological approaches to pinocembrin chalcone production have gained significant attention in recent years, offering more sustainable alternatives to chemical synthesis or plant extraction . Metabolic engineering of microorganisms, particularly E. coli, has shown promising results for the production of pinocembrin chalcone and its derivatives . A stepwise metabolic engineering strategy has been employed to eliminate pathway bottlenecks and increase production yields .

Production Optimization

Research has identified several strategies for optimizing the production of pinocembrin chalcone in engineered microorganisms . These include:

  • Screening of gene sources and optimization of gene expression to regulate the synthetic pathway of cinnamic acid

  • Site-directed mutagenesis of chalcone synthase to improve enzymatic efficiency

  • Cofactor engineering to enhance the availability of malonyl-CoA, a key precursor in the biosynthetic pathway

  • Two-phase pH fermentation strategies to improve production titers

These optimization approaches have resulted in significant improvements in pinocembrin production, with reported titers reaching 67.81 mg/L in optimized conditions .

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